17-Iodo-3-O-methyl Estratetraenol
Overview
Description
17-Iodo-3-O-methyl Estratetraenol: is a synthetic organic compound belonging to the class of estratetraenol derivatives. It is characterized by the presence of an iodine atom at the 17th position and a methoxy group at the 3rd position on the estra-1,3,5(10),16-tetraene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodo-3-O-methyl Estratetraenol involves multiple steps, starting from the appropriate steroidal precursors. The key steps include:
Iodination: Introduction of the iodine atom at the 17th position using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Methoxylation: Introduction of the methoxy group at the 3rd position using methanol and a strong acid catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 17-Iodo-3-O-methyl Estratetraenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed carbonylation reactions to form 17-alkoxycarbonyl and 17-carboxamido derivatives.
Common Reagents and Conditions:
Iodination: Iodine or iodine monochloride with an oxidizing agent.
Methoxylation: Methanol and p-toluenesulfonic acid.
Palladium-Catalyzed Reactions: Palladium catalysts, carbon monoxide, and suitable ligands.
Major Products:
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex steroidal compounds.
Reactivity Studies: Employed in studies to understand the reactivity and mechanism of steroidal compounds.
Biology and Medicine:
Hormone Research: Used in research related to hormone analogs and their biological activities.
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 17-Iodo-3-O-methyl Estratetraenol involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, cellular proliferation, and differentiation .
Comparison with Similar Compounds
Estra-1,3,5(10)-trien-17-ol, 3-methoxy-: Similar structure but lacks the iodine atom at the 17th position.
(17α)-3-Methoxyestra-1,3,5(10)-trien-17-ol: Another stereoisomer with similar properties.
Uniqueness:
Properties
IUPAC Name |
(8R,9S,13S,14S)-17-iodo-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IO/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,8,11,15-17H,3,5,7,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLFZZINEVIMGH-VXNCWWDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2I)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2I)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465991 | |
Record name | 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105644-55-1 | |
Record name | 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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